3,6-DI-Tert-butyl-9-phenyl-9H-carbazole
Description
Structure
3D Structure
Properties
CAS No. |
57103-18-1 |
|---|---|
Molecular Formula |
C26H29N |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
3,6-ditert-butyl-9-phenylcarbazole |
InChI |
InChI=1S/C26H29N/c1-25(2,3)18-12-14-23-21(16-18)22-17-19(26(4,5)6)13-15-24(22)27(23)20-10-8-7-9-11-20/h7-17H,1-6H3 |
InChI Key |
KWLQHJRWSSQFKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Synthetic Pathways to 3,6-Di-Tert-butyl-9-phenyl-9H-carbazole
The direct N-phenylation of 3,6-di-tert-butyl-9H-carbazole is accomplished using several powerful catalytic systems, each with distinct advantages regarding reaction conditions and substrate scope.
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, utilizing a palladium catalyst to couple amines with aryl halides. wikipedia.org This reaction is highly effective for the N-arylation of carbazoles. The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the N-aryl product. wikipedia.orglibretexts.org
For the synthesis of this compound, this would involve the reaction of 3,6-di-tert-butyl-9H-carbazole with an aryl halide like bromobenzene (B47551) or iodobenzene. The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium precatalyst, phosphine (B1218219) ligand, base, and solvent. acs.org Studies on the coupling of bromobenzene with carbazole (B46965) have identified optimal conditions that can be applied to this specific synthesis. acs.org Sterically hindered and electron-rich phosphine ligands are often required to facilitate the reaction. nih.gov
Table 1: Typical Conditions for Buchwald-Hartwig Amination of Carbazoles
| Component | Examples | Role | Reference |
|---|---|---|---|
| Palladium Precatalyst | [Pd(allyl)Cl]₂, Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst | acs.org |
| Ligand | t-BuXPhos, TrixiePhos, XPhos | Stabilizes the catalyst and facilitates key reaction steps | acs.org |
| Base | t-BuONa, t-BuOLi, Cs₂CO₃ | Deprotonates the carbazole nitrogen | acs.org |
| Solvent | Toluene (B28343), Dioxane | Non-polar aprotic solvents are generally effective | libretexts.orgacs.org |
| Aryl Halide | Bromobenzene, Iodobenzene | Phenyl source | acs.orgacsgcipr.org |
Beyond the specific named reaction of Buchwald-Hartwig, palladium catalysis offers a broad toolkit for carbazole synthesis. One-pot strategies that combine N-arylation with other transformations have been developed to create complex carbazole structures efficiently. For instance, a palladium-catalyzed process can facilitate an initial N-arylation, which is then followed by an intramolecular oxidative biaryl coupling to form the carbazole ring system from acyclic precursors. scribd.com While this specific example builds the carbazole core itself, the underlying N-arylation step is the same palladium-catalyzed C-N bond formation used to attach a phenyl group to a pre-existing carbazole. These advanced methods highlight the versatility of palladium catalysis in this area of heterocyclic chemistry. scribd.com
The Ullmann reaction, or Ullmann condensation, is a classical method for forming C-N and C-O bonds using a copper catalyst. nih.gov It typically requires harsher conditions, such as higher temperatures, compared to palladium-catalyzed methods. nih.gov Despite this, it remains a viable and effective method for N-arylation. The reaction involves the coupling of an amine (or its salt) with an aryl halide in the presence of a copper catalyst. nih.gov
The synthesis of this compound has been successfully achieved using this methodology. One reported synthesis yielded the final product in 75% yield after chromatographic purification. researchgate.net This demonstrates the continued utility of this long-established reaction in modern organic synthesis.
Table 2: Example of Ullmann Coupling for N-Phenylation
| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3,6-Di-tert-butyl-9H-carbazole | Iodobenzene | Copper-based | This compound | 75% | researchgate.net |
Synthesis of Functionalized this compound Derivatives
The synthetic methodologies described above can be extended to produce derivatives of this compound with specific functionalities. These modifications can be used to tune the electronic and photophysical properties of the molecule.
Functional groups can be introduced onto the N-phenyl ring either by using a pre-functionalized aryl halide in the coupling reaction or by modifying the parent compound after the N-phenyl group has been installed.
One approach involves an Ullmann reaction between 3,6-di-tert-butyl-9H-carbazole and a substituted aryl halide, such as methyl 4-iodobenzoate. This reaction directly installs a methoxycarbonyl-functionalized phenyl group at the nitrogen atom, producing 3,6-di-tert-butyl-9-(4'-methoxycarbonyl)carbazole in yields reported to be between 80% and 91%. researchgate.net
An alternative, multi-step strategy has been used to synthesize 3,6-di-tert-butyl-9-(4-iodo-phenyl)-carbazole. cmu.edu This pathway begins with 9-(4-nitrophenyl)-carbazole, which undergoes a Friedel-Crafts reaction with tert-butyl chloride and aluminum chloride to add the bulky alkyl groups to the carbazole core. The nitro group on the phenyl ring is then reduced to an amine, which is subsequently converted into the target iodo functionality. cmu.edu This sequence demonstrates how a versatile functional group like a nitro group can serve as a handle for further chemical transformations. cmu.edu
Table 3: Synthesis of N-Phenyl Functionalized Derivatives
| Target Compound | Starting Materials | Method | Yield | Reference |
|---|---|---|---|---|
| 3,6-Di-tert-butyl-9-(4'-methoxycarbonyl)carbazole | 3,6-Di-tert-butyl-9H-carbazole, Methyl 4-iodobenzoate | Ullmann Reaction | ~80-91% | researchgate.net |
| 3,6-Di-tert-butyl-9-(4-iodo-phenyl)-carbazole | 9-(4-Nitrophenyl)-carbazole, tert-Butyl chloride | Multi-step (Friedel-Crafts, reduction, diazotization, iodination) | ~60% (overall) | cmu.edu |
The versatility of the 3,6-di-tert-butyl-9H-carbazole scaffold allows for the attachment of a wide range of substituents at the nitrogen position, not limited to the simple phenyl group. These N-arylation strategies can be employed with more complex aryl or heteroaryl halides to create molecules with tailored properties.
For example, 3,6-di-tert-butyl-9-(quinolin-6-yl)-9H-carbazole has been synthesized and its crystal structure analyzed. nih.gov This derivative incorporates a quinoline (B57606) moiety, a different aromatic system, which significantly alters the dihedral angle between the carbazole and the N-aryl planes. nih.gov Another example is the synthesis of 4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenol, which introduces a reactive phenol (B47542) group. This derivative has been used as a building block for constructing more complex supramolecular structures, such as cobalt(II) porphyrin-fullerene systems. rsc.org These examples underscore the broad applicability of C-N coupling methods for creating diverse N-substituted 3,6-di-tert-butyl-9H-carbazole derivatives.
Table 4: Examples of Varied N-Substituted Derivatives
| Compound | N-Substituent | Synthetic Application/Note | Reference |
|---|---|---|---|
| 3,6-Di-tert-butyl-9-(quinolin-6-yl)-9H-carbazole | Quinolin-6-yl | Synthesis and crystal structure reported | nih.gov |
| 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)phenol | 4-Hydroxyphenyl | Used as an intermediate for porphyrin synthesis | rsc.org |
Synthesis of Poly-carbazole Systems and Extended Conjugated Structures
The compound this compound and its functionalized derivatives serve as crucial monomeric precursors in the synthesis of larger, more complex molecular architectures such as poly-carbazole systems, dendrimers, and other extended conjugated structures. The presence of tert-butyl groups at the 3 and 6 positions enhances the solubility of these larger molecules and provides steric hindrance that can prevent undesirable side reactions, such as dimerization or polymerization at these positions. cmu.eduresearchgate.net
A primary strategy for constructing these systems involves palladium-catalyzed cross-coupling reactions. For instance, derivatives like 3,6-di-tert-butyl-9-(4-iodophenyl)-carbazole are employed as peripheral building blocks in the convergent synthesis of 9-phenylcarbazole (B72232) ethynylene monodendrons. cmu.edu In this approach, the iodo-functionalized monomer undergoes coupling reactions, such as the Sonogashira coupling with terminal alkynes, to create well-defined, redox-active arrays. cmu.edu
The synthesis of the necessary functionalized monomer, 3,6-di-tert-butyl-9-(4-iodophenyl)-carbazole, can be achieved through a multi-step sequence:
Friedel-Crafts Alkylation: 9-(4-nitrophenyl)-carbazole is reacted with tert-butyl chloride in the presence of a Lewis acid like aluminum chloride to introduce the tert-butyl groups at the 3 and 6 positions, yielding 3,6-di-tert-butyl-9-(4-nitrophenyl)-carbazole. cmu.edu
Reduction: The nitro group is then reduced to an amine, forming 3,6-di-tert-butyl-9-(4-aminophenyl)-carbazole. cmu.edu
Sandmeyer-type Reaction: The amino group is converted into an iodo group via a diazonium salt intermediate, affording the final monomer ready for polymerization or dendrimer synthesis. cmu.edu
These methodologies allow for the precise construction of high-generation dendrimers and other conjugated materials where the this compound unit imparts desirable properties like solubility and electrochemical stability. cmu.edu
Characterization Techniques for Structural Elucidation
The definitive identification and structural confirmation of this compound rely on a combination of modern analytical techniques.
Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are fundamental to confirming the molecular structure of synthesized carbazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to verify the connectivity and chemical environment of all atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl protons as a sharp singlet, along with distinct multiplets in the aromatic region corresponding to the protons on the carbazole and N-phenyl rings. researchgate.netmdpi.com The symmetry of the 3,6-disubstitution simplifies the aromatic signals of the carbazole core. mdpi.com
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| tert-Butyl (C(CH₃)₃) | ~1.4 | Singlet |
| Aromatic (Carbazole & Phenyl) | ~7.2 - 8.2 | Doublets, Multiplets |
Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques are commonly used. The mass spectrum will show a molecular ion peak [M]⁺ or a pseudomolecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the compound. researchgate.netnist.gov The fragmentation pattern can also provide further structural information.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides unambiguous proof of structure by mapping the precise atomic positions in the solid state. While the specific crystal structure for this compound is not detailed in the available literature, analysis of closely related compounds provides significant insight into its expected solid-state conformation.
For example, the analysis of 3,6-di-tert-butyl-9-(quinolin-6-yl)-9H-carbazole reveals a significant dihedral angle between the mean plane of the carbazole system and the N-aryl substituent, measured at 52.41(6)°. nih.gov A similar non-planar arrangement is expected for the N-phenyl derivative due to steric interactions.
Furthermore, studies on other 3,6-disubstituted carbazoles, such as tert-butyl 3,6-diiodocarbazole-9-carboxylate, show that the 13-atom carbazole ring system is nearly planar. nih.govnih.gov The crystal packing of these molecules is often influenced by intermolecular forces, including C-H···π and π–π stacking interactions, which dictate the supramolecular architecture. nih.govnih.gov
| Structural Parameter | Observation in Analogous Structures | Reference |
| Carbazole Ring System | Nearly planar | nih.govnih.gov |
| Dihedral Angle (Carbazole vs. N-Aryl) | Significant twist (e.g., ~52°) | nih.gov |
| Intermolecular Interactions | C-H···N hydrogen bonds, π–π stacking | nih.govnih.gov |
| Crystal System (Example: 3,6-di-tert-butyl-9-(quinolin-6-yl)-9H-carbazole) | Monoclinic | nih.gov |
Elemental Compositional Verification
Elemental analysis is a crucial technique used to verify the purity and empirical formula of a newly synthesized compound. It provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the sample. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula (C₂₆H₂₉N). This comparison confirms that the synthesized compound has the correct elemental makeup. researchgate.net The analysis is typically performed using automated elemental analyzers. researchgate.net
Advanced Optoelectronic and Electronic Properties Research
Fundamental Electronic Structure and Photophysical Phenomena
The unique arrangement of the carbazole (B46965) donor and phenyl group, often in a twisted orientation, leads to a separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This separation is fundamental to many of the compound's photophysical behaviors, including its utility in thermally activated delayed fluorescence applications.
Electronic Absorption and Emission Spectroscopy Investigations
The electronic absorption spectra of 3,6-di-tert-butyl-9-phenyl-9H-carbazole derivatives are characterized by intense absorption bands in the ultraviolet region, typically associated with π-π* transitions within the carbazole and phenyl moieties. researchgate.net The substitution of electron-withdrawing or electron-donating groups on the phenyl ring can significantly shift these absorption and subsequent emission maxima. For instance, derivatives bearing electron-withdrawing groups exhibit considerable red shifts in both their absorption and emission spectra. researchgate.net
Fluorescence studies reveal that these compounds are often highly emissive, with emission colors ranging from deep blue to orange depending on the specific functionalization. researchgate.netpleiades.online The quantum yield of fluorescence can be quite high, although it can be influenced by the nature of substituents, with some modifications leading to a decrease in luminescence due to an increased probability of non-radiative decay processes. researchgate.net In various organic solvents, the emission bands are typically observed in the 330–420 nm range. mdpi.com
Table 1: Photophysical Properties of Selected 3,6-di-tert-butyl-9H-carbazole Derivatives
| Compound Derivative | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent/State |
|---|---|---|---|---|
| 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole | - | 450 | 95% | - |
| 3,6-di(4-nitrophenyl)-9-hexyl-9H-carbazole | - | 585 | - | - |
| 3,6-di-tert-butyl-9-(4'-methoxycarbonyl)carbazole | - | - | - | - |
| Derivative with benzoylpyridine core | - | 458-488 | 75-96% | Thin Film |
| Methoxy (B1213986)/tert-butyl substituted 9-phenyl-9H-carbazole | - | - | 17-53% | Solid Film |
Note: Data compiled from various research findings. researchgate.netresearchgate.netrsc.orgnih.govresearchgate.net The specific solvent and measurement conditions can affect the observed values.
Thermally Activated Delayed Fluorescence (TADF) Research and Mechanism Elucidation
The this compound framework is a cornerstone in the design of emitters for Thermally Activated Delayed Fluorescence (TADF). In TADF materials, triplet excitons, which are typically non-emissive in fluorescent molecules, can be converted into emissive singlet excitons through a process called reverse intersystem crossing (RISC). nih.govfrontiersin.org This allows for the harvesting of all electrically generated excitons (both singlets and triplets), potentially leading to 100% internal quantum efficiency in organic light-emitting diodes (OLEDs). nih.gov
The key to efficient TADF is a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). acs.org The twisted structure of many this compound derivatives helps to spatially separate the HOMO (typically on the carbazole donor) and the LUMO (often on an acceptor moiety attached to the phenyl group), which minimizes the exchange energy and thus reduces ΔE_ST. researchgate.net Research has shown that by modifying the donor and acceptor units and their connectivity, the ΔE_ST in materials incorporating the 3,6-di-tert-butylcarbazole (B1356187) group can be tuned, for example, from 0.39 eV down to 0.22 eV. researchgate.net In some blue TADF emitters based on this core, ΔE_ST values as low as 0.01–0.05 eV have been achieved. rsc.org
Aggregation-Induced Emission Enhancement (AIEE) Studies
While many organic fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state, derivatives of this compound have been shown to exhibit the opposite effect: Aggregation-Induced Emission Enhancement (AIEE) or Aggregation-Enhanced Emission (AEE). mdpi.comnih.gov In these materials, the fluorescence quantum yield is significantly higher in the aggregated or solid state compared to in dilute solutions. nih.govresearchgate.net
This phenomenon is often attributed to the restriction of intramolecular rotations in the aggregated state. In solution, the phenyl and carbazole units can rotate freely, providing non-radiative pathways for the excited state to decay. In the solid state, this rotation is hindered, which blocks these non-radiative channels and forces the excited state to decay radiatively, thus enhancing fluorescence. researchgate.net For example, photoluminescence quantum yields for non-doped solid films of certain derivatives were found to be in the range of 17% to 53%, much higher than in toluene (B28343) solutions. nih.govresearchgate.net
Intersystem Crossing and Singlet-Triplet Energy Gap (ΔE_ST) Tuning
As discussed in the context of TADF, the ability to tune the singlet-triplet energy gap (ΔE_ST) is a critical area of research for this compound derivatives. The magnitude of ΔE_ST directly influences the rate of reverse intersystem crossing (RISC), a key step in the TADF mechanism. A smaller ΔE_ST facilitates more efficient RISC from the T₁ state back to the S₁ state, enhancing the delayed fluorescence component. frontiersin.org
Molecular design strategies focus on manipulating the electronic coupling between the HOMO and LUMO. This is often achieved by altering the dihedral angle between the carbazole donor and an acceptor unit or by changing the electronic strength of the donor/acceptor moieties. For instance, modifying a pyrimidine (B1678525) acceptor unit with electron-withdrawing groups like cyano (CN) or sulfonyl (SO₂CH₃) has been shown to lower the ΔE_ST to as little as 159 meV in compounds containing the 4,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl) moiety. nih.gov
Excitonic Behavior and Relaxation Pathways
In thin films, which are relevant for device applications, the proximity of carbazole units leads to complex excited-state relaxation dynamics. mdpi.com Upon photoexcitation, an initially formed upper singlet state (Sₓ) rapidly decays to the first excited singlet state (S₁) via internal conversion, typically on a sub-picosecond timescale. mdpi.com
In neat films at high exciton (B1674681) densities, a dominant intermolecular relaxation pathway is singlet-singlet annihilation (SSA), where the interaction of two S₁ excitons results in one molecule returning to the ground state while the other is promoted to a higher excited state. mdpi.com This bimolecular process can compete with light emission and is an important consideration for device efficiency at high brightness. The rate constant for this process in neat films of 3,6-di-tert-butylcarbazole has been found to be in the range of 1–2 × 10⁻⁸ cm³ s⁻¹. mdpi.com The S₁ state itself has a lifetime of around 13–15 nanoseconds in solution, from which it can decay back to the ground state via fluorescence or undergo intersystem crossing to the triplet (T₁) state. mdpi.com
Charge Transport and Electrochemical Characteristics Research
The electrochemical stability and charge transport properties of this compound are pivotal for its use in organic electronics. The tert-butyl groups at the 3 and 6 positions play a crucial role by sterically hindering dimerization and polymerization that can occur with unsubstituted carbazoles upon oxidation, leading to reversible electrochemical behavior. researchgate.netntu.edu.tw
Carbazole derivatives are well-known for their hole-transporting capabilities. researchgate.net Cyclic voltammetry studies show that 3,6-disubstituted-9-phenylcarbazoles exhibit reversible oxidation, with the oxidation potential being sensitive to the nature of the substituents. ntu.edu.tw The ionization potentials of derivatives in the solid state have been measured in a narrow range of 5.75–5.89 eV. nih.govresearchgate.net
Furthermore, research into specific derivatives has demonstrated well-balanced charge transport. For one tert-butyl-substituted compound, both hole and electron mobilities were found to exceed 10⁻⁴ cm²/(V·s) at high electric fields, a desirable characteristic for reducing charge accumulation and improving efficiency and lifetime in OLEDs. nih.govresearchgate.net
Table 2: Electrochemical and Charge Transport Properties
| Property | Value | Compound Context |
|---|---|---|
| Ionization Potential (Solid State) | 5.75 - 5.89 eV | Methoxy/tert-butyl substituted 9-phenyl-9H-carbazole derivatives |
| Hole Mobility | > 10⁻⁴ cm²/(V·s) | A tert-butyl substituted 9-phenyl-9H-carbazole derivative |
| Electron Mobility | > 10⁻⁴ cm²/(V·s) | A tert-butyl substituted 9-phenyl-9H-carbazole derivative |
| Oxidation Behavior | Reversible | 3,6-disubstituted 9-phenylcarbazoles |
Note: Data compiled from cited research articles. nih.govresearchgate.netntu.edu.tw The specific molecular structure and measurement conditions determine the exact values.
Electrochemical Oxidation and Reduction Potentials (Cyclic Voltammetry)
The electrochemical behavior of 9-phenylcarbazole (B72232) derivatives is significantly influenced by substituents on the carbazole core. For 3,6-substituted carbazoles, such as the di-tert-butyl variant, the oxidation process is typically reversible. ntu.edu.tw This stability is crucial for the operational longevity of electronic devices. The bulky tert-butyl groups at the 3 and 6 positions effectively shield the most reactive sites of the carbazole radical cation, preventing the dimerization reactions that are common in unprotected carbazoles. ntu.edu.tw This ensures a stable electrochemical profile over multiple cycles.
The oxidation potential is sensitive to the nature of the substituents at these positions. ntu.edu.tw While specific cyclic voltammetry data for this compound is not detailed in readily available literature, studies on closely related derivatives provide insight into its electronic energy levels. For instance, derivatives of 9-phenyl-9H-carbazole featuring tert-butyl substituents exhibit ionization potentials in the range of 5.75–5.89 eV. researchgate.net Further research on materials incorporating the 3,6-di-tert-butylcarbazole moiety reports ionization potentials between 5.59 eV and 5.74 eV. rsc.org These values, which correspond to the Highest Occupied Molecular Orbital (HOMO) energy level, indicate a deep HOMO that contributes to the material's stability against oxidation by atmospheric oxygen.
| Derivative Type | Ionization Potential (eV) | Measurement Method |
|---|---|---|
| Derivatives of 9-phenyl-9H-carbazole with tert-butyl substituents | 5.75 - 5.89 | Solid-State Measurement |
| Derivatives containing 3,6-di-tert-butylcarbazole moieties | 5.59 - 5.74 | Cyclic Voltammetry (CV) |
Hole and Electron Transport Mobility Studies
Effective charge transport is a critical parameter for materials used in organic electronics. Research has shown that derivatives incorporating the this compound structure possess excellent charge carrier mobility. Specifically, certain tert-butyl-substituted 9-phenyl-9H-carbazole derivatives demonstrate well-balanced hole and electron mobilities, with values exceeding 10⁻⁴ cm²/(V·s) at high electric fields. researchgate.net
In other studies focusing on benzene (B151609) derivatives symmetrically substituted with di-tert-butyl-carbazolyl moieties, hole mobilities have been recorded reaching up to 4 × 10⁻⁴ cm² V⁻¹ s⁻¹ at an electric field of 9 × 10⁵ V cm⁻¹. researchgate.net This high hole mobility is a characteristic feature of carbazole-based materials, making them highly suitable for use as hole-transporting layers (HTLs) in various organic electronic devices. The balanced nature of both hole and electron transport in some derivatives further enhances their utility, enabling efficient charge recombination within the emissive layer of devices like OLEDs. researchgate.net
| Derivative Class | Mobility Type | Value (cm²/V·s) | Conditions |
|---|---|---|---|
| tert-butyl-substituted 9-phenyl-9H-carbazole | Balanced Hole and Electron | > 1.0 x 10⁻⁴ | Electric Field > 3x10⁵ V/cm |
| Benzene derivatives with di-tert-butyl-carbazolyl moieties | Hole | 4.0 x 10⁻⁴ | Electric Field of 9x10⁵ V/cm |
Impact of Molecular Architecture on Charge Carrier Dynamics
The molecular architecture of this compound is deliberately designed to optimize charge carrier dynamics. The two key structural features are the bulky tert-butyl groups at the 3 and 6 positions and the phenyl group at the 9-position (the nitrogen atom).
The tert-butyl groups impart significant steric hindrance. This has two primary effects. Firstly, it prevents the carbazole molecules from forming close π–π stacks in the solid state. This loose molecular packing can influence charge mobility. Secondly, and more critically, it provides electrochemical stability. Upon oxidation, the resulting radical cation on the carbazole unit is sterically protected, which inhibits the irreversible dimerization that typically occurs at the 3 and 6 positions of the carbazole core. ntu.edu.tw This leads to highly reversible redox behavior and enhances the operational stability of the material.
The phenyl group attached to the nitrogen atom (9-position) also plays a crucial role. It modifies the electronic properties of the carbazole core, influencing the HOMO and LUMO energy levels and, consequently, the oxidation potential. ntu.edu.tw The twisted conformation between the phenyl ring and the planar carbazole unit can also help to disrupt conjugation, which is a strategy used in designing materials with specific optoelectronic properties, such as deep-blue emitters. nih.gov
Applications Research in Organic Electronic Devices
The favorable electronic properties of this compound make it a valuable building block for materials used in a variety of organic electronic devices, most notably Organic Light-Emitting Diodes (OLEDs). nbinno.com
Development of Organic Light-Emitting Diode (OLED) Materials
The 3,6-di-tert-butyl-9-phenyl-carbazole moiety is a versatile component in the design of high-performance OLED materials, where it can be incorporated into either the emissive molecule or the host material.
The carbazole unit is an excellent electron donor and possesses a high singlet energy, making it ideal for constructing blue-emitting molecules. When the 3,6-di-tert-butyl-9-phenyl-carbazole group is used as the donor segment in a donor-π-acceptor (D-π-A) architecture, it facilitates the creation of efficient, deep-blue emitters. The tert-butyl groups have been shown to be more effective than other substituents at preventing intramolecular charge transfer (ICT), which helps to achieve a wider band-gap and thus a deeper blue emission. nih.gov
OLEDs using emitters based on this carbazole derivative have demonstrated impressive performance. For example, a non-doped OLED employing a carbazole-π-imidazole derivative achieved deep-blue emission with CIE coordinates of (0.159, 0.080), a maximum external quantum efficiency (EQE) of 4.43%, and a high luminance of 11,364 cd/m². nih.gov Another device based on a different tert-butyl-substituted 9-phenyl-9H-carbazole derivative reached a maximum EQE of 7.2% with a brightness of 15,000 cd/m². researchgate.net
| Emitter Type | Max. EQE (%) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) |
|---|---|---|---|
| Carbazole-π-imidazole derivative (BCzB-PIM) | 4.43 | 11,364 | (0.159, 0.080) |
| tert-butyl-substituted 9-phenyl-9H-carbazole derivative | 7.2 | 15,000 | Not Reported |
In phosphorescent OLEDs (PhOLEDs), the host material plays a critical role in facilitating efficient energy transfer to the phosphorescent guest emitter. Carbazole derivatives are excellent candidates for host materials due to their high triplet energies, which allows for the efficient confinement of triplet excitons on the guest emitter without energy loss.
Materials based on the 9-phenylcarbazole framework have been successfully employed as hosts for blue and green PhOLEDs. By tuning the substituents on the core structure, researchers have developed host materials that enable exceptional device performance. For instance, a blue PhOLED using a 9-phenyl-3,6-disubstituted carbazole host achieved a maximum EQE of up to 21% and a high power efficiency of 21.7 lm W⁻¹. rsc.org In another study, carbazole-based hosts were used in green and blue PhOLEDs, yielding EQEs of 13% and 10.2%, respectively. rsc.org These results underscore the importance of the 3,6-di-tert-butyl-9-phenyl-carbazole scaffold in developing host materials that can support highly efficient phosphorescent emission.
| Host Type | Emitter Color | Max. EQE (%) | Power Efficiency (lm/W) |
|---|---|---|---|
| 9-phenyl-3,6-disubstituted carbazole derivative | Blue | 21.0 | 21.7 |
| 1-phenyl-1H-benzo[d]imidazole with di-tert-butylcarbazole | Green | 13.0 | Not Reported |
| Blue | 10.2 | Not Reported |
Charge Transport Layer Functionality and Device Integration
The molecular architecture of this compound and its derivatives makes them highly effective as charge transport materials, particularly as hole-transporting layers (HTL) in various optoelectronic devices. The core carbazole unit is an electron-rich heterocycle, which facilitates the movement of positive charge carriers (holes). researchgate.net The strategic placement of bulky tert-butyl groups at the 3 and 6 positions of the carbazole ring is a key design feature. These groups provide significant steric hindrance, which disrupts intermolecular π–π stacking. ossila.com This disruption prevents the formation of aggregates or excimers, leading to the formation of morphologically stable, amorphous thin films—a critical requirement for consistent and long-lasting device performance. researchgate.netresearchgate.net
Furthermore, the tert-butyl groups block the electrochemically active 3 and 6 positions, suppressing unwanted side reactions like dimerization and polymerization that can occur with unsubstituted carbazole radical cations, thereby enhancing the material's operational stability. ossila.comresearchgate.net This substitution also leads to a higher glass-transition temperature, which is crucial for devices that operate at elevated temperatures. researchgate.net The phenyl group attached to the nitrogen atom (position 9) further modulates the electronic properties and can improve solubility. cmu.edu
Derivatives of 3,6-di-tert-butyl-carbazole have demonstrated effective charge transport in device integrations. For instance, benzene derivatives substituted with di-tert-butyl-carbazolyl moieties have shown bipolar or unipolar charge transport capabilities, with hole mobility values reaching up to 4 × 10⁻⁴ cm² V⁻¹ s⁻¹ at an electric field of 9 × 10⁵ V cm⁻¹. researchgate.net The ionization potentials of these compounds typically range from 5.48 to 5.62 eV, making them suitable for efficient hole injection from standard anodes like indium tin oxide (ITO) and for creating an energetic match with the active layers in devices like Organic Light-Emitting Diodes (OLEDs). researchgate.netnih.gov In OLEDs, these materials are used to construct efficient charge-transport layers, contributing to improved device efficiency and longevity. researchgate.netnbinno.com
| Property | Value/Characteristic | Significance in Devices |
| Core Moiety | 9-Phenyl-9H-carbazole | Electron-donating, facilitates hole transport |
| Substituents | 3,6-di-tert-butyl | Provides steric hindrance, enhances stability |
| Film Morphology | Amorphous, stable | Prevents crystallization, ensures device longevity |
| Hole Mobility | Up to 4 × 10⁻⁴ cm² V⁻¹ s⁻¹ | Efficient charge carrier movement |
| Ionization Potential | 5.48 - 5.62 eV | Facilitates hole injection from anode |
Materials for Organic Photovoltaic (OPV) Cells
The favorable hole-transporting properties of this compound derivatives have led to their successful application in organic photovoltaic (OPV) cells, including perovskite solar cells (PSCs) and dye-sensitized solar cells (DSSCs). nih.govsnu.ac.kr In these devices, the hole-transporting material (HTM) plays a crucial role: it must efficiently extract holes from the light-absorbing layer (e.g., perovskite or dye) and transport them to the anode, while simultaneously blocking electrons to prevent charge recombination. mdpi.com
Carbazole-based HTMs are recognized for their excellent hole transport properties, high thermal stability, and good solubility. researchgate.net Derivatives incorporating the 3,6-di-tert-butyl-carbazole unit have been designed and synthesized as effective HTMs for PSCs. Research has shown that the ionization energies of these materials are well-suited for triple-cation perovskite active layers, ensuring efficient hole injection. nih.gov
In comparative studies, perovskite solar cells utilizing a 3,6-carbazole-triphenylamine derivative as the HTM achieved a power conversion efficiency (PCE) of approximately 16%, a performance comparable to devices using the widely recognized standard, Spiro-OMeTAD, which reached 17% under similar conditions. skku.edu Other novel HTMs based on π-extended carbazole units have yielded promising PCEs of nearly 18% and have demonstrated better stability tendencies than Spiro-OMeTAD. nih.gov Similarly, in the context of solid-state dye-sensitized solar cells (ssDSCs), carbazole-based HTMs have led to high PCEs of 6.0%, outperforming the 5.5% achieved with Spiro-OMeTAD in analogous cells. nih.gov These results underscore the potential of 3,6-di-tert-butyl-carbazole derivatives as a class of lower-cost, high-performance organic hole conductors for next-generation solar cells. researchgate.netnbinno.com
| Device Type | Specific HTM | Achieved Power Conversion Efficiency (PCE) | Reference HTM (PCE) |
| Perovskite Solar Cell | 3,6Cz-TPA derivative | ~16% | Spiro-OMeTAD (~17%) |
| Perovskite Solar Cell | π-extended carbazole | ~18% | Spiro-OMeTAD |
| ssDSC | X51 (carbazole-based) | 6.0% | Spiro-OMeTAD (5.5%) |
Components for Advanced Optical Switching Devices
3,6-Di-tert-butylcarbazole serves as a fundamental building block in the synthesis of more complex materials designed for advanced optical applications, including optical switching. Optical switches are devices that use light to control the transmission of another light signal, forming a foundational component for optical computing and telecommunications. The functionality of such devices often relies on materials that can exhibit a change in their optical properties (like absorption or fluorescence) in response to an external stimulus, such as solvent polarity or light.
Research has explored the use of monomeric precursors like 3,6-di-tert-butylcarbazole to synthesize materials with these responsive properties. For example, it is a precursor for synthesizing molecules like 2-(4-(2-(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)ethynyl)benzylidene)malononitrile. These materials can be engineered into fluorescent nanoparticles that exhibit solvent-dependent optical switching. This phenomenon, known as solvatochromism, involves a pronounced shift in the material's absorption and emission spectra depending on the polarity of the surrounding medium. This property can be harnessed to create sensors or switches where a change in the chemical environment triggers a detectable optical response. The robust and photochemically stable nature of the 3,6-di-tert-butyl-carbazole core, combined with its strong fluorescence, makes it an attractive platform for developing these advanced functional materials. researchgate.netpleiades.online
Theoretical and Computational Studies of Molecular Properties
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of 3,6-di-tert-butyl-9-phenyl-9H-carbazole. These computational methods provide a molecular-level view of its structure and electron distribution.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a robust computational method used to determine the optimized ground-state geometry and electronic structure of molecules. For carbazole (B46965) derivatives, functionals such as B3LYP are commonly employed to predict molecular structures. nih.govnankai.edu.cnchemrxiv.orgchemrxiv.org In the case of this compound, the bulky tert-butyl groups at the 3 and 6 positions enhance solubility and influence the electronic properties, while the phenyl group at the 9-position (the nitrogen atom) introduces a significant steric twist.
The optimized geometry predicted by DFT calculations shows a non-planar structure. There is a notable dihedral angle between the plane of the carbazole core and the phenyl ring attached to the nitrogen atom. This twisted conformation is a common feature in 9-aryl-carbazoles and is crucial in disrupting π-conjugation, which in turn affects the electronic and photophysical properties. For a similar compound, 3,6-di-tert-butyl-9-(quinolin-6-yl)-9H-carbazole, the dihedral angle between the carbazole and quinoline (B57606) systems was found to be 52.41°. nih.gov This twisted structure helps to localize the frontier molecular orbitals and can lead to high triplet energies, a desirable property for host materials in organic light-emitting diodes (OLEDs).
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the electronic excited states of molecules. nih.govchemrxiv.orggaussian.com It allows for the simulation of UV-visible absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.
Molecular Orbital Analysis (HOMO-LUMO Energy Levels)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in determining the electronic and optical properties of a molecule. wikipedia.org The energy difference between them, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic transition. wikipedia.orgnih.gov
In donor-type molecules like this compound, the HOMO is typically localized on the electron-rich carbazole core. The tert-butyl groups act as weak electron-donating groups, further raising the HOMO energy level. The LUMO, conversely, is often distributed across the π-conjugated system. The phenyl group at the N-9 position can influence these energy levels; arylation at this position tends to lower the HOMO energy, which can be beneficial for tuning the energy gap. nankai.edu.cn
Computational studies on closely related 3,6-di-tert-butyl-carbazole derivatives provide insight into the expected energy levels.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| Derivative with two 3,6-di-tert-butyl-carbazole units (2tCzPy) | -5.48 | -2.17 | 3.31 | ktu.edu |
| Derivative with three 3,6-di-tert-butyl-carbazole units (3tCzPy) | -5.62 | -2.36 | 3.26 | ktu.edu |
| Carbazole-Anthracene derivative (Compound 2) | -5.26 | -2.47 | 2.79 | nankai.edu.cn |
| Carbazole-Benzothiadiazole derivative (Compound 4) | -5.33 | -2.93 | 2.40 | nankai.edu.cn |
Computational Prediction of Photophysical and Electrochemical Parameters
Computational chemistry also provides powerful tools to predict key parameters that govern how a molecule interacts with light and electric fields.
Theoretical Estimation of Singlet-Triplet Energy Gaps
The energy difference between the lowest singlet (S₁) and triplet (T₁) excited states, known as the singlet-triplet energy gap (ΔE_ST), is a crucial parameter for materials used in OLEDs. nih.gov For host materials, a large ΔE_ST is required to efficiently confine the triplet excitons of the phosphorescent guest emitter. Conversely, for emitters utilizing thermally activated delayed fluorescence (TADF), a very small ΔE_ST is necessary. acs.org
The twisted geometry of 9-phenyl-carbazole derivatives is known to result in high triplet energies. The steric hindrance between the phenyl ring and the carbazole unit helps to maintain a large separation between the HOMO and LUMO, contributing to a significant triplet energy. Computational methods, ranging from TD-DFT to more complex multi-reference methods, are used to estimate this gap. readthedocs.io For carbazole derivatives, it has been shown that TD-DFT calculations can predict ΔE_ST, although accuracy can be functional-dependent. acs.org Compounds containing the 3,6-di-tert-butyl-carbazole moiety have been reported to possess high triplet energies, often around 3.0 eV. ktu.edu
Prediction of Redox Potentials
The redox potentials (oxidation and reduction potentials) of a molecule determine its ability to inject or transport charge carriers (holes and electrons). These are critical parameters for designing materials for organic electronics. DFT calculations can be used to predict redox potentials, often by establishing a linear correlation between the calculated HOMO/LUMO energies and experimentally measured oxidation/reduction potentials from techniques like cyclic voltammetry. aalto.finih.govnih.gov
The oxidation potential is directly related to the HOMO energy level; a higher HOMO energy corresponds to a lower oxidation potential, meaning the molecule is more easily oxidized (loses an electron). For carbazole derivatives, the electron-donating nature of the carbazole nitrogen and the tert-butyl groups leads to relatively low oxidation potentials, making them excellent hole-transporting materials. nankai.edu.cn The bulky tert-butyl groups at the 3 and 6 positions also enhance the electrochemical stability by preventing dimerization upon oxidation. ktu.edu
| Compound | Onset Oxidation Potential (V vs. Fc/Fc+) | Calculated HOMO (eV) | Reference |
|---|---|---|---|
| Derivative with two 3,6-di-tert-butyl-carbazole units (2tCzPy) | 0.64 | -5.48 | ktu.edu |
| Derivative with three 3,6-di-tert-butyl-carbazole units (3tCzPy) | 0.77 | -5.62 | ktu.edu |
| Carbazole-Anthracene derivative (Compound 1) | 0.89 | -5.29 | nankai.edu.cn |
| Carbazole-Benzothiadiazole derivative (Compound 3) | 0.92 | -5.32 | nankai.edu.cn |
Note: Oxidation potentials from different references may use different standards (e.g., vs. SCE or Fc/Fc+). The HOMO levels are often calculated from these potentials.
Molecular Dynamics Simulations for Conformational and Intermolecular Insights
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules, providing detailed insights into their conformational landscapes and intermolecular interactions over time. For this compound, while specific MD simulation studies are not extensively documented in publicly available literature, the principles of this methodology and data from closely related structures allow for a comprehensive understanding of its likely dynamic properties.
MD simulations of carbazole derivatives are typically performed using classical force fields that define the potential energy of the system. These simulations can model the molecule in various environments, such as in a vacuum to study intrinsic properties, in solution to understand solvent effects, or in a condensed phase to simulate the bulk material's behavior. The simulations track the trajectory of each atom over time by integrating Newton's equations of motion, revealing how the molecule flexes, rotates, and interacts with its surroundings.
A key aspect of the conformational dynamics of this compound is the rotational freedom of the phenyl group at the 9-position relative to the carbazole core. The bulky tert-butyl groups at the 3 and 6 positions sterically hinder this rotation to some extent, influencing the preferred dihedral angle. While specific simulation data for the 9-phenyl derivative is limited, crystallographic data of a similar compound, 3,6-di-tert-butyl-9-(quinolin-6-yl)-9H-carbazole, reveals a significant twist between the carbazole and the N-aryl substituent, with a dihedral angle of 52.41(6)°. nih.gov It is reasonable to infer from MD simulations that the 9-phenyl analog would also explore a range of dihedral angles, with the most stable conformations likely exhibiting a non-planar arrangement to minimize steric clash.
Intermolecular interactions are crucial for understanding the properties of this compound in the solid state, which is relevant for applications in organic electronics. MD simulations can predict how molecules pack in a crystal lattice and the nature of the non-covalent forces at play. For carbazole-based systems, these interactions are typically dominated by van der Waals forces and π-π stacking. In the case of the 9-(quinolin-6-yl) analog, the crystal structure shows molecules linked into dimers by pairs of intermolecular C-H···N hydrogen bonds and into a three-dimensional network by C-H···π interactions. nih.gov For this compound, MD simulations would likely reveal similar C-H···π interactions between the phenyl group of one molecule and the carbazole core of another. The tert-butyl groups, while increasing solubility and preventing excessive aggregation, would also influence the packing by creating interstitial spaces.
The insights gained from MD simulations, such as the preferred conformations and the nature of intermolecular forces, are invaluable for establishing structure-property relationships. For instance, the degree of π-π stacking and molecular arrangement in the solid state, which can be predicted through simulation, directly impacts charge transport properties in organic semiconductors.
Rational Design Strategies Based on Computational Modeling
Computational modeling is an indispensable tool for the rational design of new molecules with tailored properties, and this is particularly true for carbazole derivatives intended for applications in materials science and medicinal chemistry. Starting from the this compound scaffold, computational techniques can guide the modification of the molecule to enhance desired characteristics while minimizing undesirable ones.
One of the primary applications of substituted carbazoles is in organic light-emitting diodes (OLEDs), where they can function as host materials, hole-transporting materials, or emitters. nih.govmdpi.com Computational modeling, particularly Density Functional Theory (DFT), can be used to predict the electronic properties of novel derivatives. For example, by systematically adding electron-donating or electron-withdrawing groups to the phenyl ring or the carbazole core, it is possible to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for optimizing charge injection and transport in an OLED device. Quantum chemical calculations can also predict the triplet energy of a molecule, a critical parameter for host materials in phosphorescent OLEDs. nih.gov
In the context of medicinal chemistry, carbazole derivatives have been explored for various therapeutic applications. Rational design strategies can be employed to improve the binding affinity of a carbazole-based ligand to a biological target. Molecular docking simulations can predict the binding mode and affinity of a library of virtual compounds based on the this compound framework. These simulations can help identify key interactions between the ligand and the protein's active site, guiding the placement of functional groups to enhance these interactions. For instance, adding hydrogen bond donors or acceptors, or modifying the lipophilicity of the molecule, can lead to more potent and selective drug candidates.
The table below illustrates a hypothetical rational design strategy for modifying this compound for two different applications, based on computational predictions.
| Target Application | Proposed Modification | Computational Method | Predicted Outcome | Rationale |
|---|---|---|---|---|
| OLED Host Material | Addition of a cyano (-CN) group to the para-position of the phenyl ring | DFT | Lowered HOMO/LUMO levels, increased electron affinity | Improves electron injection and transport balance. |
| OLED Host Material | Replacing the phenyl group with a diphenylphosphine (B32561) oxide group | DFT | Higher triplet energy | To efficiently host high-energy blue phosphorescent emitters. |
| Anticancer Agent (Kinase Inhibitor) | Addition of a hydroxyl (-OH) group to the phenyl ring | Molecular Docking | Formation of a new hydrogen bond with a key amino acid residue in the active site | Increases binding affinity and selectivity. |
| Anticancer Agent (Kinase Inhibitor) | Replacing a tert-butyl group with a trifluoromethyl (-CF3) group | Molecular Docking & QSAR | Enhanced cell permeability and metabolic stability | Improves pharmacokinetic properties. |
These examples demonstrate how computational modeling allows for an in silico exploration of chemical space, prioritizing the synthesis of compounds that are most likely to possess the desired properties. This approach significantly accelerates the discovery and optimization of new functional molecules based on the this compound core structure.
Research on Derivatives and Polymer Architectures
Structure-Property Relationship Studies in Derivatives
The strategic placement of substituent groups on the carbazole (B46965) framework allows for precise control over the molecule's conformational, thermal, electronic, and photophysical characteristics.
The two tert-butyl groups positioned at the 3 and 6 locations of the carbazole ring are not merely passive additions; they play a critical role in defining the molecule's physical and chemical behavior. Their bulky nature introduces significant steric hindrance, which prevents the planar carbazole cores from stacking closely together, a phenomenon known as π–π interaction. ossila.com This forced separation between molecules leads to a less ordered, or amorphous, molecular packing in the solid state. ossila.com
A crucial consequence of this steric hindrance is the enhanced electrochemical stability of the molecule. Carbazole derivatives are prone to undesirable dimerization or polymerization reactions at the 3 and 6 positions when they are oxidized to form radical cations. ossila.comresearchgate.net The tert-butyl groups act as protective shields, physically blocking these reactive sites and suppressing these side reactions. ossila.com
Furthermore, the incorporation of these bulky groups significantly enhances the thermal stability of the material. Molecules with 3,6-di-tert-butyl substitution exhibit higher glass transition temperatures (Tg), a measure of the transition from a rigid glassy state to a more rubbery state. researchgate.net This increased thermal robustness is a highly sought-after characteristic for materials used in electronic devices like organic light-emitting diodes (OLEDs), as it contributes to longer operational lifetimes. chemimpex.com
| Compound Feature | Observed Influence | Practical Implication |
|---|---|---|
| Bulky Tert-butyl Groups | Disrupts π–π stacking, leading to amorphous films. | Improved solubility and film-forming properties. |
| Steric Hindrance at 3,6-positions | Suppresses electrochemical dimerization/polymerization. ossila.com | Enhanced electrochemical stability and reversibility. |
| Increased Molecular Weight/Rigidity | Elevates glass transition (Tg) and decomposition temperatures. | Greater thermal stability for device applications. nih.gov |
The substitution at the nitrogen atom (position 9) of the carbazole ring has a profound impact on the molecule's electronic and light-emitting properties. In 3,6-di-tert-butyl-9-phenyl-9H-carbazole, the phenyl group is not co-planar with the carbazole unit; instead, it adopts a twisted conformation. nih.gov This dihedral angle reduces intermolecular electronic coupling and helps preserve the distinct electronic character of the carbazole core. conicet.gov.ar
This N-phenyl substitution directly influences the molecule's frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The nitrogen atom is a key part of the electroactive center, and altering its substituent can tune the energy levels. conicet.gov.ar This is critical for controlling charge injection and transport in electronic devices. N-phenyl-carbazoles are noted for their high thermal stabilities and tunable photoluminescence. conicet.gov.ar
The photophysical properties, such as light absorption and emission, are also highly dependent on the N-substituent. Research has shown that N-phenyl-carbazole derivatives can be designed to exhibit strong fluorescence with high quantum yields, with emission typically occurring in the blue to green region of the spectrum. researchgate.net The electronic communication between the N-phenyl ring and the carbazole can be modified with additional substituents, enabling fine-tuning of the emission color and efficiency. researchgate.netresearchgate.net
| N-Substitution Feature | Effect on Electronic Properties | Effect on Photophysical Properties |
|---|---|---|
| Twisted Phenyl Group | Modifies HOMO/LUMO energy levels, affecting charge transport. | Influences the energy of electronic excited states and emission wavelength. conicet.gov.ar |
| Substituents on Phenyl Ring | Tunes the electron-donating/accepting character, altering redox potentials. | Shifts emission spectra; can enhance fluorescence quantum yield. researchgate.net |
| General N-Aryl Substitution | Enhances thermal stability. conicet.gov.ar | Leads to tunable photoluminescence, often with high triplet energy. researchgate.net |
A powerful strategy for tailoring the optoelectronic properties of the this compound scaffold is the attachment of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). nih.gov These groups can systematically alter the distribution of electron density within the molecule, thereby modifying its HOMO and LUMO energy levels, absorption and emission wavelengths, and charge transport characteristics. emu.edu.trmdpi.com
Introducing EWGs, such as cyano (-CN) or nitro (-NO2) groups, tends to lower the energy of both the HOMO and LUMO levels. nih.gov This can lead to a red-shift in the emission spectrum (a shift to longer wavelengths) and can improve electron injection or transport properties. researchgate.net Conversely, adding EDGs, like methoxy (B1213986) (-OCH3) or amine (-NH2) groups, typically raises the HOMO and LUMO energy levels, which can result in a blue-shift (a shift to shorter wavelengths) and enhance hole injection or transport. nsf.gov
This molecular engineering approach allows for the creation of a wide array of derivatives with customized properties. For example, by combining a strong carbazole donor with a tailored acceptor unit, researchers can create materials with properties like thermally activated delayed fluorescence (TADF), which is highly efficient for OLED applications. The strategic placement of these functional groups is key to controlling intramolecular charge transfer (ICT), a process fundamental to the performance of many organic electronic materials. nih.gov
| Modification | Effect on Frontier Orbitals | Impact on Photophysical Properties | Example Substituent |
|---|---|---|---|
| Electron-Donating Group (EDG) | Raises HOMO/LUMO energy levels. nsf.gov | Blue-shifts emission, enhances hole-transport. | -OCH3 |
| Electron-Withdrawing Group (EWG) | Lowers HOMO/LUMO energy levels. nih.gov | Red-shifts emission, enhances electron-transport. researchgate.net | -CN, -CF3 |
Integration into Polymer Systems for Advanced Materials Research
The unique properties of this compound make it an attractive component for incorporation into polymeric materials, either as a monomeric unit in the polymer backbone or as a functional dopant in a host matrix.
Carbazole is a well-established building block for conjugated polymers due to its excellent hole-transporting capabilities and high thermal stability. emu.edu.tr By creating polymers that incorporate the this compound unit, the advantageous properties of the small molecule can be combined with the processability and mechanical flexibility of polymers.
While the tert-butyl groups at the 3 and 6 positions prevent direct polymerization through these sites, the monomer can be functionalized at other positions (e.g., on the N-phenyl ring) to allow for its inclusion in a polymer chain. The bulky tert-butyl groups in the resulting polymer serve to disrupt inter-chain packing, which can improve solubility and promote the formation of smooth, uniform thin films essential for device fabrication. These polymers are investigated for a range of optoelectronic applications, including as emissive layers or hole-transport layers in OLEDs and as donor materials in organic photovoltaic (OPV) cells. chemimpex.com
An alternative approach to leveraging the properties of this compound is to physically blend or disperse it into an inert polymer matrix, such as polystyrene (PS) or poly(methyl methacrylate) (PMMA). In this "guest-host" system, the carbazole derivative acts as a functional dopant, imparting its electronic or photophysical properties to the bulk material.
Investigations into Molecular Design Principles for Targeted Applications
The carbazole moiety, particularly the this compound scaffold, serves as a versatile building block in the design of advanced organic materials. mdpi.comresearchgate.net The strategic placement of bulky tert-butyl groups at the 3 and 6 positions of the carbazole unit imparts significant solubility and prevents unwanted intermolecular interactions, such as dimerization and polymerization, which can be detrimental to device performance. ossila.comresearchgate.net This core structure's inherent thermal and chemical stability, coupled with its excellent hole-transporting properties, makes it an attractive candidate for various applications in organic electronics. mdpi.com Researchers have extensively explored how modifications to this fundamental structure can tune its optoelectronic properties for specific applications, primarily in organic light-emitting diodes (OLEDs) and organic photovoltaics. mdpi.comnbinno.com
Key molecular design principles revolve around the functionalization at the 9-position (the nitrogen atom) and the introduction of various substituents at other positions of the carbazole or the pendant phenyl group. These modifications are aimed at modulating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, enhancing charge carrier mobility, and controlling the emission characteristics of the resulting materials. mdpi.com
For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the electronic properties of the molecule. Electron-withdrawing groups tend to lower both the HOMO and LUMO levels, which can be advantageous for creating electron-transporting or emissive materials with specific energy level alignments in multilayered devices. Conversely, electron-donating groups raise the HOMO level, enhancing hole-injection and transport properties.
Furthermore, extending the π-conjugation of the molecule by introducing aromatic or heteroaromatic substituents is a common strategy to red-shift the absorption and emission spectra, allowing for the tuning of the material's color from the blue to the green and red regions. researchgate.net The rigidity and planarity of the molecular structure also play a crucial role in its photophysical properties. A more rigid structure often leads to a higher photoluminescence quantum yield by reducing non-radiative decay pathways.
The following table summarizes the impact of different substituents on the properties of this compound derivatives, based on established molecular design principles.
| Substituent Type | Position of Substitution | Effect on Electronic Properties | Impact on Photophysical Properties | Targeted Application |
| Electron-donating groups (e.g., -OCH3, -N(CH3)2) | Phenyl ring or carbazole core | Raises HOMO level, improves hole injection/transport | Generally blue-shifted emission, can increase quantum yield | Hole-transport layers (HTLs) in OLEDs |
| Electron-withdrawing groups (e.g., -CN, -NO2) | Phenyl ring or carbazole core | Lowers HOMO and LUMO levels, can improve electron injection/transport | Red-shifted emission, potential for thermally activated delayed fluorescence (TADF) | Electron-transport layers (ETLs), emissive layers (EMLs) in OLEDs |
| Extended π-conjugation (e.g., biphenyl, fluorene) | 9-position or other positions on the carbazole | Narrows the HOMO-LUMO gap | Red-shifted absorption and emission, color tuning | Emitters for full-color displays |
| Bulky/sterically hindering groups (e.g., tert-butyl) | 3, 6 positions | Increases solubility, prevents aggregation and excimer formation | Maintains high photoluminescence quantum yield in the solid state | Host materials in phosphorescent OLEDs (PhOLEDs) |
Investigations have also focused on the development of dendritic and polymeric architectures based on the this compound unit. cmu.edu Dendrimers, with their well-defined, hyperbranched structures, offer the potential for efficient energy transfer and site-isolation of chromophores, leading to enhanced device performance. cmu.edu By incorporating the carbazole derivative as a peripheral unit or a core, researchers can precisely control the final properties of the macromolecule. Similarly, polymerization of monomers containing the this compound moiety allows for the creation of solution-processable materials with good film-forming properties, which are highly desirable for large-area device fabrication. mdpi.com
Emerging Research Areas and Future Perspectives
Exploration of Novel Hybrid Carbazole-Based Architectures
A significant area of current research involves the integration of the 3,6-di-tert-butyl-9-phenyl-9H-carbazole moiety into larger, more complex molecular architectures. This molecular hybridization aims to combine the desirable properties of the carbazole (B46965) unit with other functional molecules to create novel materials with synergistic or entirely new capabilities.
Key strategies in this area include:
Donor-Acceptor (D-A) Systems: The carbazole unit, being an excellent electron donor, is frequently paired with various electron-accepting moieties. For instance, hybrid structures linking the 3,6-di-tert-butyl carbazole core with phenanthroimidazole or phenylimidazole acceptors have been developed for deep-blue organic light-emitting diodes (OLEDs). nih.gov
Dendrimeric Structures: Researchers have utilized 3,6-di-tert-butyl-9-phenyl-carbazole derivatives as peripheral units in the convergent synthesis of dendrimers. cmu.edu These highly branched, tree-like macromolecules create well-organized arrays of redox centers, with the tert-butyl groups ensuring the final structure remains soluble and stable. cmu.edu
Hybridization with Other Heterocycles: Novel molecules have been synthesized by linking the carbazole scaffold to other heterocyclic systems, such as quinoline (B57606) and pyrimidine (B1678525). nih.govresearchgate.net A hybrid molecule incorporating a quinoline unit, 3,6-Di-tert-butyl-9-(quinolin-6-yl)-9H-carbazole, has been synthesized and characterized, demonstrating the versatility of the carbazole core in creating complex structures. nih.gov
These hybrid architectures are being explored for a wide range of applications, from more efficient OLEDs to advanced photorefractive materials. cmu.edu
| Hybrid Architecture Component | Potential Application | Key Finding |
| Phenanthroimidazole | Deep-Blue OLEDs | Creates bipolar blue-emitting materials with high thermal stability. nih.gov |
| Pyrimidine | Metal Ion Detection, Anti-Counterfeiting | Exhibits reversible acidichromism and high selectivity toward trivalent metal ions (Al³⁺, Cr³⁺, Fe³⁺). researchgate.net |
| Quinoline | Advanced Materials | Forms a stable, three-dimensional network through intermolecular bonds. nih.gov |
| Phenylacetylene (Dendrimers) | Redox Arrays, Photorefractive Materials | The tert-butyl groups provide essential solubility and stability to large, rigid dendrimeric structures. cmu.edu |
Advanced Computational Design and High-Throughput Screening of New Materials
To accelerate the discovery of new materials based on the this compound framework, researchers are increasingly turning to computational methods. Advanced computational design and high-throughput virtual screening (HTVS) allow for the prediction of material properties before undertaking complex and time-consuming synthesis.
This approach involves:
Density Functional Theory (DFT): DFT calculations are used to model the electronic structure of new carbazole derivatives. nih.gov This allows researchers to predict key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for designing efficient OLEDs and other electronic devices. rsc.org
Virtual Screening: High-throughput screening methodologies enable the rapid evaluation of vast virtual libraries of molecules. By applying computational filters for desired properties—such as thermal stability, specific energy levels, and charge transport capabilities—scientists can identify the most promising candidates for synthesis. rsc.org
These computational techniques significantly streamline the materials development process, making it more efficient and targeted. They provide invaluable guidelines for designing the next generation of carbazole-based materials for modern, high-efficiency OLEDs based on phosphorescence and thermally activated delayed fluorescence (TADF). rsc.org
Development of Multifunctional Materials for Integrated Systems
The unique combination of properties inherent to the this compound scaffold makes it an ideal candidate for multifunctional materials. These materials can perform several functions simultaneously, such as light emission and charge transport, which is essential for creating simplified and more efficient integrated electronic systems.
Key attributes contributing to its multifunctionality include:
Bipolar Transport: By carefully designing hybrid molecules, materials based on this carbazole derivative can be engineered to transport both holes (via the carbazole donor) and electrons (via a linked acceptor moiety), creating a balanced charge flow within a device. rsc.org
Hybridized Local and Charge-Transfer (HLCT) State: Certain derivatives have been designed to exhibit both localized and charge-transfer excited states. rsc.org This HLCT characteristic is highly desirable for developing materials that can act as both deep-blue emitters and as hosts for phosphorescent dopants in highly efficient OLEDs. rsc.org
Thermal and Morphological Stability: The bulky tert-butyl groups prevent the planar carbazole cores from getting too close, which inhibits crystallization and aggregation. This leads to the formation of stable amorphous films with high glass transition temperatures, a critical requirement for long-lasting electronic devices. researchgate.net
The development of these multifunctional materials paves the way for simpler device architectures with improved performance and operational stability. rsc.org
Expansion into Specific Photonic and Sensor Technologies
The excellent photophysical properties of this compound and its derivatives are driving their expansion into specialized photonic and sensor applications. The strong fluorescence, high quantum yield, and chemical stability of the carbazole core are foundational to this research. researchgate.net
Fluorescent Probe Development for Advanced Imaging Applications
Carbazole derivatives are increasingly recognized as a powerful scaffold for creating fluorescent probes for bioimaging. researchgate.net Their favorable photophysical properties, good biocompatibility, and the relative ease with which their structure can be modified make them highly suitable for this purpose. researchgate.netresearchgate.net
The core concept involves attaching a specific recognition site to the carbazole fluorophore. When the probe interacts with its target analyte (e.g., a metal ion, a reactive oxygen species, or a biological macromolecule like DNA), its fluorescence properties change, allowing for visual detection. nih.gov
Emerging research in this area focuses on:
Targeted Bioimaging: Probes are being designed to target specific cellular components, such as mitochondria, to visualize biological processes in real-time. rsc.org For example, carbazole-based probes have been developed to detect hydrogen peroxide in mitochondria. rsc.org
"Light-Up" Probes: Some carbazole derivatives are designed to be weakly fluorescent on their own but become brightly emissive upon binding to a target, such as G-quadruplex DNA, providing a clear "light-up" signal with a high signal-to-noise ratio. nih.gov
Sensing Specific Analytes: By incorporating different functional groups, carbazole-based probes have been tailored to detect a wide array of analytes, including metal ions like Cu²⁺ and hazardous substances like picric acid. nih.govmdpi.com
The this compound structure, with its robust and highly fluorescent core, represents a promising platform for developing the next generation of sensitive and selective fluorescent probes for advanced diagnostics and cellular imaging. researchgate.net
Luminescent Sensor Materials Research (e.g., Oxygen Sensing)
The principle of luminescence quenching or enhancement is being harnessed to develop advanced sensor materials from carbazole derivatives. In these sensors, the presence and concentration of an analyte directly modulate the light emitted by the material.
A key area of interest is the development of optical oxygen sensors. These sensors are often based on the principle that molecular oxygen can quench the luminescence of a fluorophore. researchgate.net The intensity or lifetime of the luminescence is measured, which correlates directly to the concentration of oxygen. Luminescence-based sensors offer significant advantages over traditional electrochemical methods, including non-invasiveness and miniaturization potential. researchgate.net
While research into using this compound specifically for oxygen sensing is an emerging field, the inherent properties of carbazole-based materials make them strong candidates. Their high fluorescence efficiency and stability are critical for creating reliable and reusable sensor films. mdpi.com By embedding these luminophores in oxygen-permeable polymer matrices, robust and sensitive oxygen-sensing materials can be fabricated for applications in environmental monitoring, food packaging, and biomedical research. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,6-di-tert-butyl-9-phenyl-9H-carbazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via Friedel-Crafts alkylation, where carbazole reacts with tert-butyl chloride in the presence of AlCl₃ as a Lewis acid catalyst. Key conditions include:
- Solvent : Dichloromethane or chloroform .
- Temperature : Room temperature to mild heating (e.g., 40–60°C) to avoid side reactions.
- Purification : Column chromatography or recrystallization using hexane/ethyl acetate mixtures to isolate the product. Yield optimization requires strict control of stoichiometry (e.g., 2:1 molar ratio of tert-butyl chloride to carbazole) and catalyst activation .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Provides definitive confirmation of molecular geometry, including tert-butyl group orientations and phenyl substitution patterns .
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR verify substituent positions (e.g., tert-butyl protons at δ ~1.4 ppm; aromatic protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (444.6 g/mol) and fragmentation patterns .
Q. What are the standard protocols for assessing the thermal stability and glass transition temperature (Tg) of this compound?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Heat flow measurements from 25°C to 300°C at 10°C/min under nitrogen. Tg values for tert-butyl-substituted carbazoles typically exceed 150°C due to steric hindrance .
- Thermogravimetric Analysis (TGA) : Determines decomposition onset temperatures (often >300°C) .
Advanced Research Questions
Q. How do tert-butyl substituents at the 3- and 6-positions modulate photophysical properties, such as aggregation-induced emission (AIE) or thermally activated delayed fluorescence (TADF)?
- Methodological Answer :
- Photoluminescence Quantum Yield (PLQY) : Measure using an integrating sphere under nitrogen. Tert-butyl groups reduce π-π stacking, enhancing solid-state PLQY (up to 53% in thin films vs. <10% in solution) .
- Time-Resolved Spectroscopy : Fluorescence lifetime decay analysis (nanosecond to microsecond regimes) identifies TADF contributions from triplet-to-singlet upconversion .
- Computational Studies : Density Functional Theory (DFT) calculates HOMO/LUMO distributions (e.g., HOMO localized on carbazole core; LUMO on phenyl rings) to rationalize charge-transfer states .
Q. What strategies resolve discrepancies in reported device efficiencies for OLEDs using this compound as an emitter or hole-transport layer?
- Methodological Answer :
- Device Architecture Optimization : Compare doped vs. non-doped configurations. Non-doped devices often show higher external quantum efficiency (EQE ≥7.2%) due to reduced exciton quenching .
- Mobility Balancing : Use space-charge-limited current (SCLC) measurements to tune hole/electron mobility (e.g., tert-butyl derivatives achieve ~10<sup>−4</sup> cm²/Vs at high electric fields) .
- Interface Engineering : Incorporate interfacial layers (e.g., MoO₃ or LiF) to minimize energy barriers and enhance charge injection .
Q. How can computational modeling (e.g., DFT, MD) predict the compound’s behavior in biological systems, such as fluorescent probe design or drug delivery?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate lipid bilayer interactions to assess membrane permeability for drug carrier applications .
- TD-DFT for Excited States : Predict absorption/emission wavelengths for bioimaging. For example, tert-butyl groups redshift emission by ~20 nm compared to unsubstituted carbazoles .
- Docking Studies : Model interactions with biomolecular targets (e.g., DNA grooves or protein active sites) to optimize binding affinity .
Q. What analytical techniques are critical for identifying byproducts or degradation pathways during long-term stability testing?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Paired with mass spectrometry (LC-MS) to detect trace byproducts (e.g., oxidized quinone derivatives) .
- Accelerated Aging Tests : Expose samples to UV light or elevated temperatures (e.g., 85°C/85% RH) and monitor changes via FTIR or Raman spectroscopy for carbonyl or C-N bond degradation .
Data Contradiction Analysis
Q. Why do reported solid-state PLQYs vary significantly across studies (e.g., 17%–53%)?
- Resolution Strategy :
- Sample Purity : Verify via elemental analysis (C, H, N) and HPLC. Impurities from incomplete alkylation (e.g., mono-substituted carbazole) can quench emission .
- Film Morphology : Atomic force microscopy (AFM) identifies amorphous vs. crystalline domains; spin-coating speed and solvent annealing (e.g., chloroform vapor) improve homogeneity .
- Measurement Conditions : Standardize excitation wavelengths and integrate sphere calibration to ensure comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
